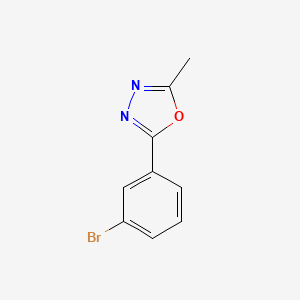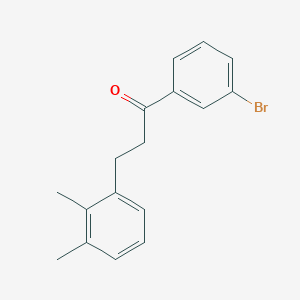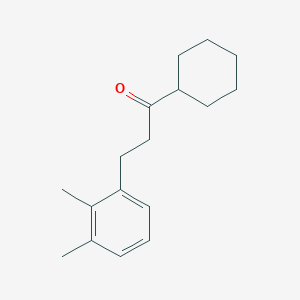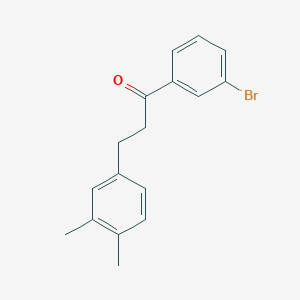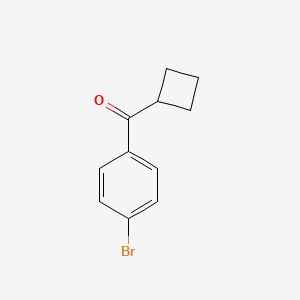
4-Bromophenyl cyclobutyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromophenyl cyclobutyl ketone is an organic compound with the molecular formula C11H11BrO. It is a solid powder that appears white to slightly yellow. This compound is known for its unique structure, which includes a bromophenyl group attached to a cyclobutyl ketone moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromophenyl cyclobutyl ketone can be synthesized through various chemical methods. One common approach involves the reaction of bromobenzene with cyclobutanone under appropriate conditions, such as heating or using a catalyst . The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{Br} + \text{C}4\text{H}6\text{O} \rightarrow \text{C}{11}\text{H}{11}\text{BrO} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Bromophenyl cyclobutyl ketone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Various substituted phenyl cyclobutyl ketones.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Scientific Research Applications
4-Bromophenyl cyclobutyl ketone has diverse applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.
Materials Science: It is employed in the creation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromophenyl cyclobutyl ketone involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the cyclobutyl ketone moiety can undergo nucleophilic addition reactions. These interactions enable the compound to exert its effects in different chemical and biological contexts .
Comparison with Similar Compounds
4-Bromobenzophenone: Similar structure but with a benzophenone moiety instead of a cyclobutyl ketone.
4-Bromophenylacetone: Contains a phenylacetone group instead of a cyclobutyl ketone.
Uniqueness: 4-Bromophenyl cyclobutyl ketone is unique due to its combination of a bromophenyl group and a cyclobutyl ketone moiety. This structure imparts distinct reactivity and properties, making it valuable in various research applications .
Properties
IUPAC Name |
(4-bromophenyl)-cyclobutylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSFMTLMLOZVLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642525 |
Source


|
| Record name | (4-Bromophenyl)(cyclobutyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-60-8 |
Source


|
| Record name | (4-Bromophenyl)(cyclobutyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)
